molecular formula C₁₆H₁₁N₃O₃ B057189 Para Red CAS No. 6410-10-2

Para Red

Cat. No.: B057189
CAS No.: 6410-10-2
M. Wt: 293.28 g/mol
InChI Key: WOTPFVNWMLFMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pararot, also known as 1-(4-nitrophenylazo)-2-naphthol, is an organic compound with the molecular formula C16H11N3O3. It is a synthetic azo dye that has been used historically in various applications, including as a pigment in inks and dyes. The compound is characterized by its vibrant red color, which is a result of the azo group (-N=N-) linking the aromatic rings.

Mechanism of Action

Target of Action

Para Red, also known as Pararot, is primarily used as a biological stain . It is a fat-soluble chemical dye and food additive . The primary targets of this compound are cellulose fabrics, which it dyes a brilliant red color .

Mode of Action

This compound interacts with its targets (cellulose fabrics) by adhering to the fabric fibers and imparting a red color

Result of Action

The primary result of this compound’s action is the staining of cellulose fabrics. It imparts a brilliant red color to the fabrics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the dyeing process, with both acidic and basic stages occurring during the formation of this compound . Additionally, the temperature and duration of the dyeing process can also impact the intensity and fastness of the color.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pararot involves the diazotization of p-nitroaniline followed by coupling with 2-naphthol. The process begins with the suspension of p-nitroaniline in hydrochloric acid, followed by the slow addition of sodium nitrite solution at low temperatures to form the diazonium salt. This diazonium salt is then coupled with 2-naphthol in an alkaline medium to produce Pararot .

Industrial Production Methods

In industrial settings, the synthesis of Pararot follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated by filtration, washed with water, and dried. The yield of Pararot from this process is typically around 80% .

Chemical Reactions Analysis

Types of Reactions

Pararot undergoes various chemical reactions, including:

    Oxidation: Pararot can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The nitro group in Pararot can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings in Pararot can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Products can include various quinones and other oxidized derivatives.

    Reduction: The primary product is 1-(4-aminophenylazo)-2-naphthol.

    Substitution: Depending on the substituent introduced, various substituted derivatives of Pararot can be formed.

Scientific Research Applications

Pararot has been utilized in several scientific research applications:

    Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used as a pigment in inks, dyes, and coloring agents for various materials.

Comparison with Similar Compounds

Similar Compounds

    Para Red: Another azo dye with similar structure and properties.

    Methyl Red: A pH indicator with a similar azo linkage.

    Congo Red: A dye used in histology with a similar azo structure.

Uniqueness

Pararot is unique due to its specific combination of the nitro group and naphthol moiety, which imparts distinct chemical and physical properties. Its vibrant red color and ability to form stable complexes make it particularly useful in various applications.

Properties

IUPAC Name

1-[(4-nitrophenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTPFVNWMLFMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052325
Record name C.I. Pigment Red 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red powder; [Alfa Aesar MSDS]
Record name Para Red
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19147
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6410-10-2
Record name Pigment Red 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6410-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Red 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Para Red
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Para Red
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenol, 1-[2-(4-nitrophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-nitrophenylazo)-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D54Q24K2EI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Para Red
Reactant of Route 2
Para Red
Reactant of Route 3
Reactant of Route 3
Para Red
Reactant of Route 4
Reactant of Route 4
Para Red
Reactant of Route 5
Reactant of Route 5
Para Red
Reactant of Route 6
Reactant of Route 6
Para Red
Customer
Q & A

Q1: What are the main concerns regarding the presence of Pararot in food?

A1: Pararot, along with other Sudan dyes, has been illegally used as a coloring agent in spices and sauces []. This poses a health risk as these substances are not approved for consumption according to EU regulations like EU-Richtlinie 94/36/EG and Farbstoffverordnung BGBl. Nr. 541/1996 []. The presence of these dyes in food products, often originating from Asian countries, has triggered alerts through the European rapid alert system for food and feed [].

Q2: Has the crystal structure of Pararot been determined?

A2: Yes, the crystal structure of 1-(p-Nitrobenzolazo)-2-naphthol (Pararot) has been successfully determined using data obtained from overlapping twin crystals [].

Q3: What are the implications of detecting Sudan dyes in food products?

A3: The discovery of Sudan dyes, including Pararot, in food products like chili, curry powder, and palm oil led to the European Commission Decision 2005/402/EG []. This decision mandates that shipments of these products must be free from Sudan dyes to ensure consumer safety [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.